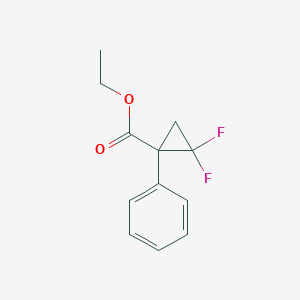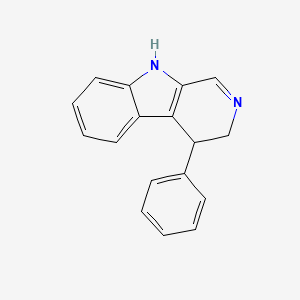
4-Phenyl-4,9-dihydro-3H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a class of heterocyclic compounds known for their diverse biological activities. These compounds are characterized by a tricyclic structure that includes a pyridine-fused indole framework .
Métodos De Preparación
The synthesis of 4-Phenyl-4,9-dihydro-3H-beta-carboline can be achieved through various methods. One common synthetic route involves the Bischler-Napieralski reaction on beta-phenyltryptamine . This reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. Another method involves the thermolysis of substituted 4-aryl-3-azidopyridines . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Phenyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Phenyl-4,9-dihydro-3H-beta-carboline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets. It can intercalate into DNA, affecting gene expression and cellular processes . Additionally, it may inhibit specific enzymes, such as tyrosine kinases, which play a role in signal transduction pathways .
Comparación Con Compuestos Similares
4-Phenyl-4,9-dihydro-3H-beta-carboline can be compared with other beta-carboline derivatives such as harmane, harmine, and harmaline . These compounds share a similar tricyclic structure but differ in their degree of saturation and functional groups. For example, harmine is known for its ability to inhibit the enzyme monoamine oxidase, while harmaline has hallucinogenic properties . The unique structural features of this compound contribute to its distinct biological activities and applications.
Propiedades
Número CAS |
203394-24-5 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
4-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H14N2/c1-2-6-12(7-3-1)14-10-18-11-16-17(14)13-8-4-5-9-15(13)19-16/h1-9,11,14,19H,10H2 |
Clave InChI |
BWYMDVGOFWJYSR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=N1)NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)

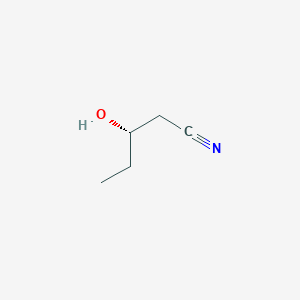
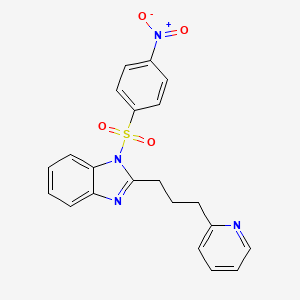
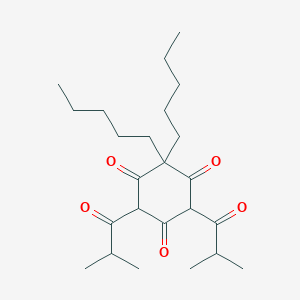
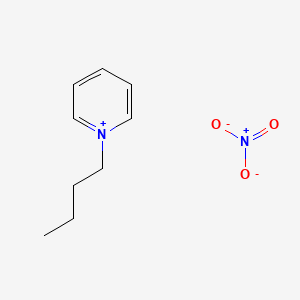
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)

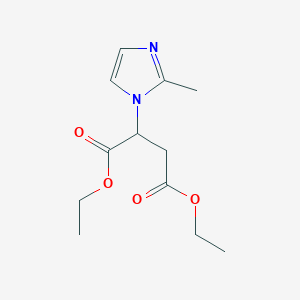
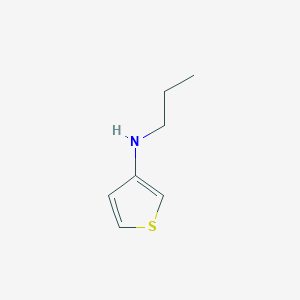

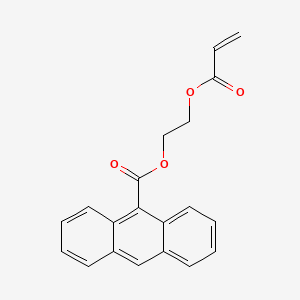
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
